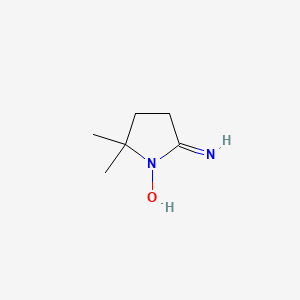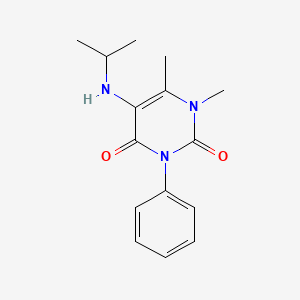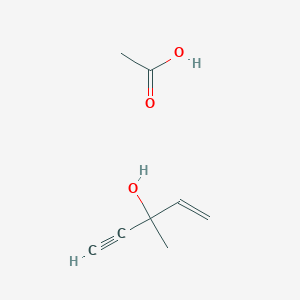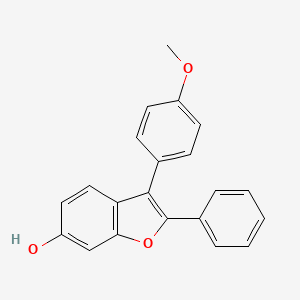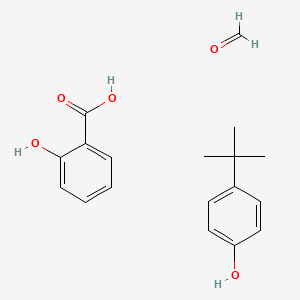
4-Tert-butylphenol;formaldehyde;2-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde: is a complex polymeric compound. It is synthesized through the polymerization of 2-hydroxybenzoic acid (salicylic acid), 4-(1,1-dimethylethyl)phenol (tert-butylphenol), and formaldehyde. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves a condensation reaction. The process typically includes the following steps:
Condensation Reaction: 2-hydroxybenzoic acid reacts with formaldehyde in the presence of an acid or base catalyst to form a hydroxymethyl derivative.
Polymerization: The hydroxymethyl derivative then reacts with 4-(1,1-dimethylethyl)phenol under controlled conditions to form the polymer.
Industrial Production Methods: In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated under specific conditions to ensure complete polymerization. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired molecular weight and polymer properties.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the phenolic and benzoic acid moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the polymer structure.
Substitution: The aromatic rings in the polymer can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the polymer.
Reduction: Reduced forms of the polymer with altered functional groups.
Substitution: Substituted aromatic derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of advanced polymeric materials.
- Acts as a stabilizer in certain chemical reactions.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its antimicrobial properties and potential use in medical coatings.
Industry:
- Utilized in the production of high-performance resins and coatings.
- Employed as an additive in the manufacture of plastics and rubbers.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-hydroxy-, polymer with 4-(1,1-dimethylethyl)phenol and formaldehyde involves its interaction with various molecular targets. The phenolic groups in the polymer can form hydrogen bonds and interact with biological molecules, leading to its antimicrobial effects. Additionally, the polymer’s structure allows it to act as a stabilizer and protective agent in various industrial applications.
Vergleich Mit ähnlichen Verbindungen
Phenol-formaldehyde resins: These are similar in their use of formaldehyde and phenolic compounds but differ in their specific monomeric units.
Urea-formaldehyde resins: These also use formaldehyde but involve urea instead of phenolic compounds.
Melamine-formaldehyde resins: Similar in their use of formaldehyde but involve melamine as the primary reactant.
Uniqueness:
- The inclusion of 2-hydroxybenzoic acid in the polymer structure provides unique chemical properties, such as enhanced stability and specific reactivity.
- The presence of 4-(1,1-dimethylethyl)phenol imparts additional steric hindrance, affecting the polymer’s physical properties and reactivity.
Eigenschaften
CAS-Nummer |
28110-65-8 |
|---|---|
Molekularformel |
C18H22O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-tert-butylphenol;formaldehyde;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14O.C7H6O3.CH2O/c1-10(2,3)8-4-6-9(11)7-5-8;8-6-4-2-1-3-5(6)7(9)10;1-2/h4-7,11H,1-3H3;1-4,8H,(H,9,10);1H2 |
InChI-Schlüssel |
MVWQDNJZYFHWED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C=O.C1=CC=C(C(=C1)C(=O)O)O |
Verwandte CAS-Nummern |
28110-65-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


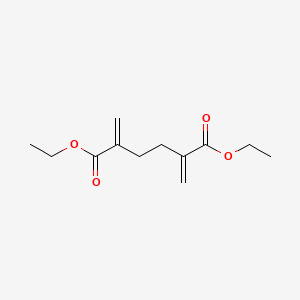
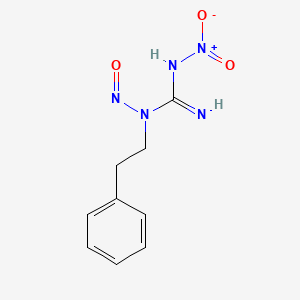

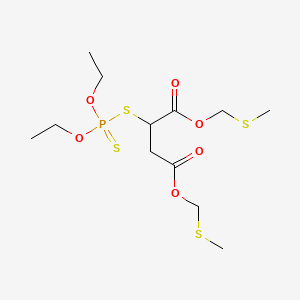
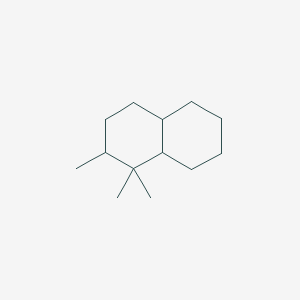
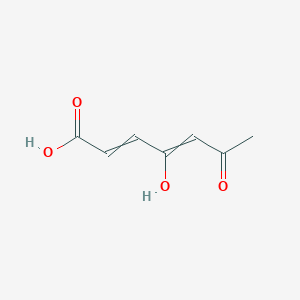
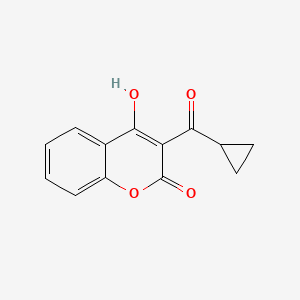
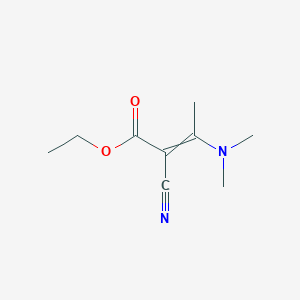
![Methyl 3-[(E)-phenyldiazenyl]prop-2-enoate](/img/structure/B14685494.png)
